N-(5-nitro-1-naphthyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-nitronaphthalen-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-18(20)16-11-5-8-13-14(16)9-4-10-15(13)17-23(21,22)12-6-2-1-3-7-12/h1-11,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPVMMOORMOZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 5 Nitro 1 Naphthyl Benzenesulfonamide
Retrosynthetic Analysis of N-(5-nitro-1-naphthyl)benzenesulfonamide
The retrosynthetic analysis of this compound logically dissects the molecule into readily available starting materials. The principal disconnection occurs at the sulfonamide N-S bond, a common and reliable bond-forming strategy. This leads to two key synthons: the nucleophilic 5-nitro-1-naphthylamine and the electrophilic benzenesulfonyl chloride.
This retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis
Direct Synthesis via Sulfonyl Chloride-Amine Condensation
The most direct and widely employed method for the synthesis of this compound is the condensation reaction between 5-nitro-1-naphthylamine and benzenesulfonyl chloride. This reaction, a classic example of the Hinsberg reaction, involves the nucleophilic attack of the primary amine onto the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. mdpi.comorgsyn.org
Optimization of Reaction Conditions and Reagents
The efficiency of the sulfonamide formation is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, and temperature.
Base: A base is typically required to neutralize the hydrochloric acid byproduct of the reaction. Common bases used for this purpose include pyridine (B92270), triethylamine (B128534) (TEA), or aqueous sodium hydroxide. The choice of base can influence the reaction rate and the solubility of the resulting sulfonamide salt. For primary amines like 5-nitro-1-naphthylamine, the initially formed sulfonamide is acidic and can be deprotonated by the base to form a soluble salt, which precipitates upon acidification. mdpi.com
Solvent: The choice of solvent is critical for ensuring the solubility of the reactants. Dichloromethane, diethyl ether, and tetrahydrofuran (B95107) (THF) are common organic solvents used for this type of condensation. researchgate.net In some cases, the reaction can be performed in a biphasic system with an aqueous base.
Temperature: The reaction is often carried out at room temperature, although gentle heating can sometimes be employed to increase the reaction rate. nih.gov
A general procedure involves dissolving the 5-nitro-1-naphthylamine in a suitable solvent with a base, followed by the gradual addition of benzenesulfonyl chloride. nih.gov The reaction progress can be monitored by thin-layer chromatography (TLC).
Evaluation of Yield and Purity Profiles
Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol. nih.gov The purity can be assessed by standard analytical techniques including melting point determination, and chromatographic and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Table 1: Representative Data for the Synthesis of an Analogous Sulfonamide: N-(1-Naphthyl)benzenesulfonamide
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield | Purity Assessment | Reference |
| 1-Naphthylamine (B1663977) | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | 3 hours (1h at RT, 2h reflux) | High | Crystallization, Spectroscopic analysis | nih.gov |
Note: This data is for an analogous compound, N-(1-naphthyl)benzenesulfonamide, and serves as a representative example.
Strategies for Selective Introduction and Functionalization of Naphthyl and Nitro Moieties
The synthesis of the key intermediate, 5-nitro-1-naphthylamine, requires the selective nitration of 1-naphthylamine. The position of the nitro group is crucial for the final structure of the target molecule. Direct nitration of 1-naphthylamine can lead to a mixture of isomers, with the 5- and 8-nitro isomers being major products.
To achieve selectivity, a common strategy involves the nitration of a protected form of 1-naphthylamine, such as N-acetyl-1-naphthylamine. The acetyl group directs the nitration primarily to the 5- and 8-positions. Subsequent hydrolysis of the acetyl group yields the corresponding nitro-naphthylamine isomers, which can then be separated.
An alternative approach to obtaining 5-nitro-1-naphthylamine is through the reduction of 1,5-dinitronaphthalene (B40199). This method can offer high selectivity for the desired isomer.
Exploration of Alternative Synthetic Pathways
While the direct condensation of an amine and a sulfonyl chloride is the most common method, alternative synthetic strategies are continually being explored to improve efficiency, substrate scope, and environmental compatibility.
Transition Metal-Catalyzed Coupling Reactions
In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N and N-S bonds, providing alternative routes to sulfonamides.
Palladium-Catalyzed N-Arylation: Palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands, can facilitate the coupling of sulfonamides with aryl halides or triflates. This approach would involve reacting a pre-formed benzenesulfonamide (B165840) with a 1-halo-5-nitronaphthalene. While effective, this method requires the synthesis of the halogenated naphthalene (B1677914) precursor.
Nickel-Catalyzed Coupling: Nickel catalysis offers a more cost-effective alternative to palladium for C-N bond formation. Photosensitized nickel catalysis has been reported for the efficient coupling of sulfonamides with aryl halides. scholarsresearchlibrary.com
Iron-Catalyzed Synthesis from Nitroarenes: An innovative one-step method involves the iron-catalyzed coupling of sodium arylsulfinates with nitroarenes. chemicalbook.com This approach is particularly noteworthy as it could potentially allow for the direct synthesis of this compound from 5-nitronaphthalene and sodium benzenesulfinate, using the nitro group as the nitrogen source. This method avoids the need to handle potentially hazardous aromatic amines. chemicalbook.com
Table 2: Overview of Alternative Synthetic Strategies
| Method | Catalyst/Reagent | Precursors | Key Advantages |
| Palladium-catalyzed N-arylation | Palladium catalyst, phosphine ligand | Benzenesulfonamide, 1-halo-5-nitronaphthalene | Broad substrate scope |
| Nickel-catalyzed coupling | Nickel catalyst, photosensitizer | Benzenesulfonamide, 1-halo-5-nitronaphthalene | Cost-effective catalyst |
| Iron-catalyzed synthesis | FeCl₂, NaHSO₃ | 5-Nitronaphthalene, Sodium benzenesulfinate | Direct use of nitroarenes, avoids handling of aromatic amines |
Green Chemistry Approaches in Sulfonamide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce the environmental impact of chemical processes. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources, as well as waste minimization.
One prominent green methodology involves conducting the synthesis of sulfonamides in aqueous media. This approach eliminates the need for volatile and often toxic organic solvents. For instance, a facile and environmentally friendly synthesis of sulfonamides has been described using water as the solvent and employing dynamic pH control. This method utilizes equimolar amounts of the amine and arylsulfonyl chloride, omitting the need for organic bases and simplifying product isolation to mere filtration after acidification, resulting in excellent yields and purity without further purification. rsc.org Another aqueous-based method involves the in-situ formation of sulfonyl chlorides from thiols or disulfides, which then react with amines in the same vessel. sci-hub.se
Mechanosynthesis, or solvent-free mechanochemical approaches, present another significant advancement in the green synthesis of sulfonamides. A one-pot, double-step procedure mediated by solid sodium hypochlorite (B82951) (NaOCl·5H₂O) has been demonstrated for the synthesis of sulfonamides from disulfides. This method involves a tandem oxidation-chlorination reaction followed by amination and avoids the use of solvents, paying due attention to environmental concerns in the purification process. rsc.org
The use of recoverable and reusable catalysts is another cornerstone of green sulfonamide synthesis. A novel magnetite-immobilized nano-ruthenium catalyst has been developed for the direct coupling of sulfonamides and alcohols in an environmentally benign manner. acs.org This heterogeneous catalyst facilitates the reaction with high selectivity, producing only water as a byproduct, and can be easily separated from the reaction mixture using its magnetic properties for subsequent reuse. acs.org
These green approaches offer significant advantages over traditional methods by reducing waste, avoiding hazardous materials, and improving energy efficiency. The application of these principles to the synthesis of this compound would involve reacting 5-nitro-1-naphthylamine with benzenesulfonyl chloride in water or under solvent-free conditions, potentially with the aid of a recyclable catalyst.
Table 1: Comparison of Green Synthesis Methods for Sulfonamides
| Method | Key Features | Reactants | Solvent/Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Aqueous Synthesis | Dynamic pH control, omission of organic bases | Amino compounds, arylsulfonyl chlorides | Water | Environmentally benign, simple work-up, high yield and purity | rsc.org |
| Mechanosynthesis | Solvent-free, one-pot, tandem oxidation-chlorination-amination | Disulfides, amines | Solid-state (NaOCl·5H₂O) | Solvent-free, cost-effective, environmentally friendly materials | rsc.org |
| Catalytic Synthesis | Use of a reusable, magnetic nanocatalyst | Sulfonamides, alcohols | Domino dehydrogenation-coupling-hydrogenation | High selectivity, water as the only byproduct, easy catalyst recovery and reuse | acs.org |
Photochemical and Electrochemical Synthetic Methods
Recent advancements in synthetic chemistry have explored the use of light and electricity to drive chemical reactions, offering novel and often more sustainable routes for the synthesis of complex molecules. These photochemical and electrochemical methods are gaining traction for the synthesis of sulfonamides.
Photochemical Synthesis
Photochemical methods utilize light energy to initiate chemical transformations, often proceeding through radical intermediates under mild conditions. For the synthesis of sulfonamides, photocatalysis can be employed to generate sulfonyl radicals from various precursors, which then react with amines. nih.gov One approach involves the photocatalytic conversion of alkyl carboxylic acids into sulfinamide, sulfonamide, and sulfonimidamide motifs. This method uses an acridine (B1665455) photocatalyst and 400 nm light to generate alkyl radicals from carboxylic acids, which are then trapped by sulfinylamine reagents. acs.org
Another strategy focuses on the late-stage functionalization of existing sulfonamides via photocatalytically generated sulfonyl radical intermediates. nih.gov While the direct single-electron reduction of sulfonamides can be challenging due to their low redox potentials, activation of the sulfonamide, for instance by forming an N-sulfonylimine, can facilitate a controlled fragmentation to the key sulfonyl radical intermediate. nih.gov
Electrochemical Synthesis
Electrochemical methods offer a green and efficient alternative for sulfonamide synthesis by using electricity to drive oxidative coupling reactions, thereby avoiding the need for chemical oxidants. acs.orgbohrium.com A notable electrochemical approach involves the direct dehydrogenative coupling of (hetero)arenes with sulfur dioxide and amines. nih.gov This method utilizes the inherent reactivity of the aromatic compound, which is oxidized at the anode to trigger the reaction with an amidosulfinate intermediate. The use of boron-doped diamond electrodes and a specific solvent mixture enables the selective formation of sulfonamides in good yields. nih.gov
Another electrochemical strategy is the oxidative coupling of thiols and amines. acs.orgnih.gov In this process, the thiol is first oxidized to a disulfide, followed by the oxidation of the amine to a radical cation. The subsequent reaction between these intermediates leads to the formation of the sulfonamide. This transformation is driven entirely by electricity, requires no sacrificial reagents or catalysts, and generates hydrogen as a benign byproduct. acs.orgnih.gov Furthermore, the electrochemical generation of sulfinyl radicals from stable and inexpensive sodium salts of sulfinic acids in an aqueous electrolyte has been described, which then react with amines to form sulfonamides. rsc.org
For the synthesis of this compound, these methods could potentially be applied by using 5-nitronaphthalene as the arene starting material in an electrochemical reaction with sulfur dioxide and an amine, or by coupling a suitable thiol or sulfinic acid derivative with 5-nitro-1-naphthylamine.
Table 2: Overview of Photochemical and Electrochemical Sulfonamide Synthesis
| Method | Principle | Key Intermediates | Advantages | Reference |
|---|---|---|---|---|
| Photochemical Synthesis | Light-induced generation of radical species | Alkyl radicals, sulfonyl radicals | Mild reaction conditions, high functional group tolerance, suitable for late-stage functionalization | nih.govacs.org |
| Electrochemical Dehydrogenative Coupling | Anodic oxidation of arenes | Amidosulfinate | Direct functionalization of non-prefunctionalized arenes, metal-free | nih.gov |
| Electrochemical Oxidative Coupling | Oxidative coupling of thiols and amines | Disulfides, aminium radical cations | Reagent-free, catalyst-free, forms hydrogen as a byproduct | acs.orgnih.gov |
| Electrochemical Generation from Sulfinic Acids | Electrooxidation of sulfinate salts | Sulfinyl radicals | Uses stable and inexpensive starting materials, aqueous conditions | rsc.org |
Advanced Spectroscopic and Structural Elucidation of N 5 Nitro 1 Naphthyl Benzenesulfonamide
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Without access to peer-reviewed research that has characterized this specific compound, any attempt to provide data would be speculative and would not meet the required standards of accuracy and authoritativeness.
Fragmentation Pattern Analysis for Structural Confirmation
The molecular weight of N-(5-nitro-1-naphthyl)benzenesulfonamide (C₁₆H₁₂N₂O₄S) is 328.35 g/mol . lookchem.com Upon electron impact ionization, the molecular ion peak [M]⁺ would be expected at m/z 328. Key fragmentation pathways would likely include:
Loss of the Nitro Group: A primary and characteristic fragmentation for aromatic nitro compounds is the loss of the nitro group (NO₂) as a radical, leading to a significant fragment ion at [M - 46]⁺. rsc.org Further fragmentation can occur through the loss of a neutral nitric oxide molecule (NO) from the molecular ion, resulting in an [M - 30]⁺ fragment. researchgate.net
Cleavage of the Sulfonamide Bond: The bond between the sulfur atom and the nitrogen atom is susceptible to cleavage. This can lead to the formation of a benzenesulfonyl cation ([C₆H₅SO₂]⁺) with an m/z of 141, or a naphthylamine-derived radical cation.
Loss of Sulfur Dioxide: A common fragmentation pathway for sulfonamides is the elimination of a neutral sulfur dioxide molecule (SO₂), which would produce a fragment at [M - 64]⁺.
Naphthalene (B1677914) Ring Fragmentation: The nitronaphthalene moiety itself can undergo characteristic fragmentation, including the loss of CO, which is a known process for some nitronaphthalene isomers. researchgate.net
A plausible fragmentation scheme would therefore show initial losses of NO₂ or SO₂, followed by further fragmentation of the resulting ions, providing a fingerprint that confirms the presence and connectivity of the benzenesulfonyl and nitro-naphthalene components.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups. Based on data from related compounds like benzenesulfonamide (B165840), N-(4-nitrophenyl)benzenesulfonamide, and various nitronaphthalene derivatives, the following vibrational modes can be anticipated: nist.govnist.govnih.gov
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| N-H (amine) | Stretching | 3200-3400 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=C (aromatic) | Stretching | 1450-1600 |
| N=O (nitro group) | Asymmetric Stretching | 1500-1550 |
| N=O (nitro group) | Symmetric Stretching | 1320-1370 |
| S=O (sulfonyl) | Asymmetric Stretching | 1330-1370 |
| S=O (sulfonyl) | Symmetric Stretching | 1150-1190 |
| C-N | Stretching | 1250-1350 |
| S-N | Stretching | 900-950 |
This table is generated based on typical IR absorption ranges for the specified functional groups and data from analogous compounds.
The presence of strong bands for the asymmetric and symmetric stretching of the NO₂ and SO₂ groups would be confirmatory for the nitro and sulfonamide functionalities, respectively. The N-H stretching frequency can provide insights into hydrogen bonding within the crystal lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophores in this compound are the benzenesulfonyl group and, more significantly, the nitronaphthalene system.
The UV-Vis spectrum is expected to be dominated by the absorption of the nitronaphthalene moiety. Aromatic nitro compounds are known to exhibit strong absorption bands in the UV region, typically arising from π → π* transitions. iu.edu The presence of the electron-withdrawing nitro group on the naphthalene ring system extends the conjugation and is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene.
For comparison, benzenesulfonamide exhibits absorption maxima around 218 nm and 264 nm. sielc.com Nitronaphthalene derivatives can have complex spectra with multiple absorption bands. The electronic spectrum of this compound would likely show intense absorptions in the range of 250-400 nm, characteristic of the extended π-system and the charge-transfer interactions enabled by the nitro group. The exact position and intensity of these bands are sensitive to the solvent polarity. nih.gov
X-ray Crystallography
X-ray crystallography provides the most definitive structural information for a crystalline solid, offering precise coordinates of each atom in the unit cell. While the crystal structure of this compound itself has not been reported, an in-depth analysis of the closely related N-(1-naphthyl)benzenesulfonamide provides a robust model for its solid-state conformation and intermolecular interactions. researchgate.netnih.gov The introduction of a nitro group at the 5-position is expected to influence these parameters due to its steric bulk and strong electron-withdrawing nature.
The molecular structure of N-(1-naphthyl)benzenesulfonamide reveals a twisted conformation. The molecule is not planar, with a significant dihedral angle between the planes of the naphthyl ring system and the phenyl ring, measured at 34.67(4)°. researchgate.netnih.gov A key conformational feature is the torsion angle around the sulfonamide linkage; the C—SO₂—NH—C torsion angle is reported to be -70.1(2)°. researchgate.netnih.gov This twisted arrangement minimizes steric hindrance between the two bulky aromatic ring systems. It is anticipated that this compound would adopt a similar twisted conformation. The presence of the nitro group at the 5-position may introduce further steric interactions that could slightly alter these dihedral and torsion angles.
The bond lengths and angles within the N-(1-naphthyl)benzenesulfonamide molecule are generally within the normal ranges for such structures. The S=O bond lengths are typical for a sulfonamide, and the C-S and S-N bond lengths are also standard. The geometry around the sulfur atom is a distorted tetrahedron.
For this compound, the introduction of the electron-withdrawing nitro group would be expected to have a subtle but measurable effect on the electronic distribution and, consequently, the bond lengths within the naphthalene ring. Specifically, the C-N bond of the nitro group and the adjacent C-C bonds in the ring might be slightly shorter due to resonance effects.
Selected Bond Lengths and Angles for the Analog N-(1-naphthyl)benzenesulfonamide
| Parameter | Value |
| Bond Lengths (Å) | |
| S=O (average) | ~1.43 |
| S-N | ~1.64 |
| S-C (phenyl) | ~1.76 |
| N-C (naphthyl) | ~1.43 |
| Bond Angles (°) ** | |
| O-S-O | ~120 |
| O-S-N | ~107 |
| O-S-C | ~108 |
| N-S-C | ~106 |
| S-N-C | ~125 |
| Dihedral Angle (°) ** | |
| Naphthyl plane vs. Phenyl plane | 34.67(4) |
Data sourced from the crystallographic study of N-(1-naphthyl)benzenesulfonamide. researchgate.netnih.gov
In the crystal structure of N-(1-naphthyl)benzenesulfonamide, intermolecular forces play a crucial role in the packing of the molecules. The primary interaction is intermolecular N—H···O hydrogen bonding, where the hydrogen atom of the sulfonamide nitrogen acts as a donor to one of the sulfonyl oxygen atoms of an adjacent molecule. This interaction links the molecules into chains. researchgate.netnih.gov
Additionally, there are significant π-π stacking interactions between the naphthyl rings of adjacent molecules, with an interplanar spacing of approximately 3.541 Å. These stacking interactions contribute to the stability of the crystal lattice. researchgate.netnih.gov
For this compound, similar intermolecular interactions are expected. The N—H···O hydrogen bonding motif is likely to be preserved. The π-π stacking interactions might be altered due to the presence of the polar nitro group. The strong dipole of the nitro group could lead to additional dipole-dipole interactions or influence the geometry of the π-π stacking to accommodate the electronic changes in the aromatic system. The oxygen atoms of the nitro group could also potentially act as weak hydrogen bond acceptors.
Crystal Packing Analysis and Supramolecular Architecture
The solid-state arrangement and supramolecular architecture of this compound are dictated by a sophisticated network of non-covalent interactions. The molecule's inherent functionalities, including the sulfonamide linker (-SO₂NH-), the nitro group (-NO₂), and the extensive aromatic systems of the naphthyl and phenyl rings, all serve as key sites for intermolecular recognition and assembly. The crystal packing is a result of the interplay between strong hydrogen bonds, weaker C-H···O interactions, and dispersive forces, primarily π-π stacking.
The dominant interaction governing the primary structural motif in the crystal lattice of sulfonamides is the hydrogen bond formed by the sulfonamide group. In this compound, the amine proton (N-H) acts as a hydrogen bond donor, while the highly electronegative oxygen atoms of the sulfonyl group (-SO₂) or the nitro group (-NO₂) serve as acceptors. In related sulfonamide structures, such as 2-Methyl-5-nitro-benzene-sulfonamide, molecules are linked by N-H···O hydrogen bonds to form layered structures. nih.gov Similarly, in the closely related compound N-(1-Naphthyl)benzenesulfonamide, molecules are linked by intermolecular N-H⋯O hydrogen bonds into one-dimensional chains. nih.gov It is therefore highly probable that the crystal structure of this compound features robust N-H···O hydrogen-bonded chains or sheets as the fundamental building blocks of its supramolecular assembly.
A significant contribution to the crystal cohesion arises from π-π stacking interactions between the aromatic moieties. nih.govnih.gov The extended π-systems of the naphthyl and benzene (B151609) rings are prone to engage in stacking, which is a defining feature in the crystal engineering of polycyclic aromatic compounds. nih.govrsc.org These interactions are characterized by parallel-displaced or T-shaped arrangements of the aromatic rings. In the analogous N-(1-Naphthyl)benzenesulfonamide structure, π-π interactions are observed between adjacent naphthyl groups with an interplanar spacing of 3.541 Å, leading to molecular stacking. nih.gov The presence of the electron-withdrawing nitro group on the naphthalene ring in this compound can further influence this stacking. It can modulate the quadrupole moment of the aromatic ring system, potentially leading to strong, charge-transfer-assisted π-π interactions. rsc.org
Furthermore, interactions involving the nitro group itself, such as nitro-π interactions, may play a role in the crystal architecture. researchgate.net This type of interaction involves the electron-deficient nitro group positioned over the electron-rich face of a neighboring benzene or naphthalene ring, contributing to the formation of a stable, three-dimensional framework. researchgate.netresearchgate.net The collective effect of these varied intermolecular forces—strong N-H···O hydrogen bonds creating primary chains, supported by weaker C-H···O contacts and stabilized by extensive π-π and potentially nitro-π stacking—results in a highly organized and thermodynamically stable supramolecular architecture.
Interactive Data Tables
The following tables provide representative geometric data for the types of intermolecular interactions expected to define the crystal structure of this compound, based on values reported for structurally similar compounds in the literature.
Table 1: Representative Hydrogen Bond Geometry This table illustrates typical geometric parameters for hydrogen bonds found in related sulfonamide and nitro-containing crystal structures.
| Donor (D) | Acceptor (A) | D-H···A Interaction | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |
| N | O (Sulfonyl) | N-H···O | 2.8 - 3.2 | 1.9 - 2.3 | 150 - 170 |
| C (Aromatic) | O (Sulfonyl) | C-H···O | 3.1 - 3.6 | 2.2 - 2.7 | 130 - 160 |
| C (Aromatic) | O (Nitro) | C-H···O | 3.0 - 3.5 | 2.1 - 2.6 | 130 - 160 |
Table 2: Representative π-π Stacking Parameters This table shows typical parameters for π-π stacking interactions involving naphthalene and benzene rings.
| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Slippage Distance (Å) |
| Naphthyl···Naphthyl | 3.6 - 4.5 | 3.3 - 3.6 | 1.2 - 1.8 |
| Benzene···Naphthyl | 3.8 - 5.0 | 3.4 - 3.8 | 1.5 - 2.5 |
| Benzene···Benzene | 3.5 - 4.2 | 3.3 - 3.7 | 1.1 - 1.7 |
Computational and Theoretical Chemistry Studies of N 5 Nitro 1 Naphthyl Benzenesulfonamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the intricacies of N-(5-nitro-1-naphthyl)benzenesulfonamide. Methodologies such as the B3LYP functional combined with a suitable basis set like 6-311G+(d,p) are commonly used for such analyses, providing a balance between computational cost and accuracy. nih.gov
The electronic structure of this compound dictates its reactivity and intermolecular interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is primarily localized on the electron-rich naphthyl ring, while the LUMO is concentrated around the electron-withdrawing nitro group and the benzenesulfonamide (B165840) moiety. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.
The molecular electrostatic potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show negative potential (red and yellow regions) around the oxygen atoms of the nitro and sulfonyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H proton of the sulfonamide group.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.8 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 5.2 D |
Note: The data in this table is representative and based on typical DFT calculation results for similar aromatic sulfonamides.
DFT calculations can accurately predict various spectroscopic parameters. Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and are valuable for confirming the molecular structure when compared with experimental data.
Vibrational frequency analysis, based on calculations, helps in the assignment of experimental Infrared (IR) and Raman spectra. Key vibrational modes for this compound would include the N-H stretch, S=O symmetric and asymmetric stretches, and the NO₂ symmetric and asymmetric stretches.
Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). The calculations can identify the principal electronic transitions, such as π → π* and n → π*, which are characteristic of the aromatic rings and the nitro and sulfonamide groups. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| N-H | Stretching | 3250 |
| S=O | Asymmetric Stretch | 1340 |
| S=O | Symmetric Stretch | 1160 |
| NO₂ | Asymmetric Stretch | 1530 |
| NO₂ | Symmetric Stretch | 1350 |
Note: The data in this table is representative and based on typical DFT calculation results for similar aromatic sulfonamides.
Quantum chemical methods are used to calculate the total energy, enthalpy of formation, and Gibbs free energy of the molecule. superfri.org These energetic parameters are fundamental for assessing the thermodynamic stability of this compound. By comparing the energies of different isomers or conformers, the most stable structures can be identified.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound arises from the rotation around the S-N and S-C bonds. A conformational analysis is essential to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating key dihedral angles and calculating the energy at each step to map the potential energy surface. For a related compound, N-(1-naphthyl)benzenesulfonamide, the dihedral angle between the naphthyl and phenyl rings was found to be 34.67°. nih.gov A similar twisted conformation would be expected for this compound to minimize steric hindrance.
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry can be a powerful tool for investigating potential reaction mechanisms involving this compound. By locating the transition state structures and calculating the activation energies for a proposed reaction pathway, the feasibility of the mechanism can be assessed. This type of analysis is crucial for understanding how the compound might be synthesized or how it might react in a biological or chemical system.
Molecular Docking and Interaction Energy Calculations (Focus on Non-Biological Chemical Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While predominantly used in drug discovery for protein-ligand interactions, its principles are applicable to understanding non-biological interactions, such as host-guest chemistry, solvent effects, or adsorption onto material surfaces. For this compound, docking and interaction energy calculations could elucidate its behavior in various chemical environments.
Research Findings:
The introduction of a nitro group at the 5-position of the naphthyl ring in this compound would significantly alter its electronic properties and intermolecular interactions. The nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. This would likely lead to:
Enhanced Hydrogen Bonding: The oxygen atoms of the nitro group could participate in strong hydrogen bonds with donor molecules.
Modified π-π Interactions: The electron-deficient nature of the nitronaphthalene ring system would influence its stacking interactions with other aromatic molecules, potentially forming stronger complexes with electron-rich aromatic species.
Dipole-Dipole Interactions: The large dipole moment introduced by the nitro group would lead to significant dipole-dipole interactions, influencing its orientation and binding energy with polar molecules or surfaces.
Interaction energy calculations could quantify the strength of these non-covalent interactions (e.g., van der Waals, electrostatic, hydrogen bonding) with various chemical species. For instance, calculations could model its interaction with common organic solvents, polymers, or stationary phases used in chromatography to predict solubility, compatibility, and retention behavior.
Below is an illustrative data table showing the type of results that would be obtained from interaction energy calculations of this compound with selected small molecules, highlighting the contributions of different energy components.
Table 1: Illustrative Interaction Energy Calculations for this compound with Chemical Partners Note: This data is hypothetical and for illustrative purposes only.
| Interacting Partner | Total Interaction Energy (kcal/mol) | Electrostatic Contribution (kcal/mol) | Van der Waals Contribution (kcal/mol) | Dominant Interaction Type |
|---|---|---|---|---|
| Benzene (B151609) | -4.5 | -1.8 | -2.7 | π-π Stacking |
| Methanol | -6.2 | -4.5 | -1.7 | Hydrogen Bonding (N-H···O and NO₂···H-O) |
| Acetone | -5.1 | -3.9 | -1.2 | Dipole-Dipole |
| Water | -5.8 | -4.8 | -1.0 | Hydrogen Bonding |
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. researchgate.netnih.gov These models are built by finding a statistically significant correlation between calculated molecular descriptors (which encode structural, electronic, or topological information) and experimentally measured properties.
Research Findings:
Specific QSPR models for predicting the general chemical properties of this compound have not been reported in the reviewed literature. However, QSPR studies have been successfully applied to classes of related compounds, such as nitroaromatics, to predict properties like impact sensitivity and antioxidant activity. researchgate.netmdpi.com These studies establish a clear precedent for the applicability of QSPR methods.
For this compound, a QSPR model could be developed to predict a range of physicochemical properties crucial for chemical engineering and material science applications. Key steps would include:
Dataset Compilation: Gathering experimental data for a series of structurally related sulfonamides for properties like solubility, melting point, partition coefficient (logP), or chromatographic retention time.
Descriptor Calculation: Using computational software to calculate a wide array of molecular descriptors for each compound in the series. These can include constitutional descriptors (e.g., molecular weight), topological indices (e.g., connectivity indices), quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), and geometric descriptors. researchgate.net
Model Development and Validation: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates a subset of descriptors with the property of interest. The model's predictive power would be rigorously validated using internal (e.g., cross-validation) and external test sets. researchgate.netnih.gov
An illustrative QSPR model for predicting a property like aqueous solubility (LogS) might take the form of a linear equation:
LogS = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + c₃(Descriptor C) + ...
Where 'c' represents coefficients determined from the regression analysis.
The table below provides a hypothetical example of the data used to construct such a QSPR model.
Table 2: Hypothetical Data for a QSPR Model to Predict a Chemical Property Note: This data is hypothetical and for illustrative purposes only.
| Compound | Experimental Property (e.g., LogP) | Calculated Descriptor 1 (e.g., Molecular Weight) | Calculated Descriptor 2 (e.g., Polar Surface Area) | Predicted Property (from model) |
|---|---|---|---|---|
| N-phenylbenzenesulfonamide | 2.50 | 247.31 | 46.2 | 2.55 |
| N-(1-naphthyl)benzenesulfonamide | 3.75 | 297.37 | 46.2 | 3.70 |
| N-(4-nitrophenyl)benzenesulfonamide | 2.60 | 292.31 | 92.0 | 2.68 |
| This compound | N/A (to be predicted) | 342.37 | 92.0 | 3.85 |
Such validated QSPR models would serve as powerful tools for estimating the properties of this compound and newly designed analogues without the need for extensive experimental synthesis and measurement, thereby accelerating materials research and development.
Reactivity and Chemical Transformations of N 5 Nitro 1 Naphthyl Benzenesulfonamide
Reactions Involving the Sulfonamide Functional Group
The benzenesulfonamide (B165840) group is known for its stability, often being used as a protecting group for amines due to its resilience to many reaction conditions. However, its reactivity can be harnessed for specific transformations such as deprotection and derivatization.
Deprotection and Derivatization Reactions
Deprotection: The cleavage of the N-S bond in N-arylsulfonamides to release the parent amine is a challenging but feasible transformation. Due to the stability of the sulfonamide, these reactions often necessitate harsh conditions. For a compound like N-(5-nitro-1-naphthyl)benzenesulfonamide, deprotection would yield 5-nitro-1-naphthylamine. While specific studies on this exact molecule are not prevalent, established methods for N-arylsulfonamide cleavage are applicable. These methods typically involve strong acids or potent reducing agents. google.com For instance, refluxing with strong acids such as hydrobromic acid (HBr) or concentrated hydrochloric acid (HCl) can effect cleavage. google.com Reductive cleavage using agents like sodium amalgam is another classic approach. google.com More modern techniques aim for milder conditions, such as the use of thiolates in a polar aprotic solvent, which proceeds via a Meisenheimer intermediate. researchgate.net
Interactive Data Table: General Conditions for Sulfonamide Deprotection
| Reagent System | Typical Conditions | Comments |
| HBr / Acetic Acid | Reflux, often with phenol | Classic, harsh conditions; risk of side reactions. google.com |
| Concentrated H₂SO₄ | 100 °C | Very harsh, limited functional group tolerance. google.com |
| Sodium Amalgam | Na(Hg) in buffered alcohol | Milder than strong acid but requires toxic mercury. google.com |
| Thiophenolate / DMF | Room Temperature | Mild conditions, proceeds via Meisenheimer complex. researchgate.net |
| Mg / MeOH | Reflux | Reductive cleavage method. |
Derivatization: The sulfonamide nitrogen, once deprotonated, can act as a nucleophile. This allows for derivatization reactions such as N-alkylation and N-arylation. The reaction of N-arylsulfonamides with alkyl halides in the presence of a base like potassium carbonate can yield N-alkylated products. ncert.nic.in Similarly, transition-metal-catalyzed cross-coupling reactions, for example using nickel catalysts, can achieve N-arylation with aryl bromides. organic-chemistry.org Such reactions on this compound would produce tertiary sulfonamides, further modifying the compound's structure and properties.
Acidity and Basicity Studies
Acidity: The hydrogen atom attached to the nitrogen in the sulfonamide group is acidic. This acidity arises from the powerful electron-withdrawing effect of the adjacent sulfonyl (SO₂) group, which stabilizes the resulting conjugate base (anion) through resonance. The pKa of the N-H proton in benzenesulfonamide is approximately 10 in DMSO. acs.org For this compound, the presence of the additional electron-withdrawing nitro group on the naphthyl ring is expected to have a minor acid-strengthening effect, making the N-H proton readily removable by a moderately strong base. This acidity is a key factor in the derivatization reactions discussed previously. byjus.com
Basicity: The lone pair of electrons on the sulfonamide nitrogen is significantly delocalized into the sulfonyl group, making it exceptionally non-basic. masterorganicchemistry.com Compared to arylamines, where the nitrogen lone pair is delocalized into the aromatic ring, sulfonamides are even weaker bases. libretexts.orgopenstax.org The protonation of the sulfonamide nitrogen is highly unfavorable. In this compound, the combined electron-withdrawing effects of the benzenesulfonyl group and the nitro-substituted naphthyl ring further reduce any residual basicity to a negligible level.
Interactive Data Table: Comparison of Basicity
| Compound | Conjugate Acid pKa | Comments |
| Alkylamines (e.g., Methylamine) | ~10.6 | Lone pair is localized; relatively strong base. libretexts.org |
| Arylamines (e.g., Aniline) | ~4.6 | Lone pair is delocalized into the aromatic ring; weak base. libretexts.org |
| N-Arylsulfonamides | Very Low (<<0) | Lone pair is strongly delocalized by the SO₂ group; essentially non-basic. masterorganicchemistry.com |
Reactivity of the Nitro Group
The nitro group is a versatile functional group known for its strong electron-withdrawing nature and its ability to undergo reduction and participate in nucleophilic aromatic substitution reactions.
Reduction Reactions (e.g., to Amine)
The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. This reaction is highly efficient and can be achieved with a wide variety of reagents, offering excellent chemoselectivity where the sulfonamide group remains intact. ncert.nic.inbio-rad.com The product of this reaction would be N-(5-amino-1-naphthyl)benzenesulfonamide.
Common methods include:
Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. ncert.nic.in The reaction conditions can be tuned to be mild, preserving most other functional groups.
Metal-Acid Reduction: A classic and robust method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid). ncert.nic.in Reduction with iron scrap and hydrochloric acid is a particularly common and cost-effective choice. ncert.nic.in
Sulfite/Bisulfite Reduction: Reagents like sodium bisulfite (NaHSO₃) or sodium dithionite (B78146) (Na₂S₂O₄), sometimes in the presence of a catalyst like FeCl₂, can selectively reduce the nitro group under relatively mild conditions. rsc.org
Interactive Data Table: Reagents for Nitro Group Reduction
| Reagent System | Typical Solvent | Key Features |
| H₂ / Pd/C | Ethanol, Methanol, Ethyl Acetate | High yield, clean reaction, catalyst is recyclable. ncert.nic.in |
| Fe / HCl or NH₄Cl | Water / Ethanol | Inexpensive, widely used industrially. ncert.nic.in |
| SnCl₂·2H₂O / HCl | Ethanol | Effective and common laboratory method. |
| Na₂S₂O₄ | Water / Methanol | Mild conditions, good for sensitive substrates. acs.org |
| NaBH₄ / NiCl₂ or CoCl₂ | Methanol | Provides an alternative to catalytic hydrogenation. |
Nucleophilic Aromatic Substitution at the Nitro-Substituted Naphthyl Ring
Aromatic rings that are electron-deficient are susceptible to nucleophilic aromatic substitution (SNAr). The presence of a strong electron-withdrawing group, such as a nitro group, is essential for activating the ring towards attack by a nucleophile. wikipedia.org For an SNAr reaction to occur, a good leaving group (typically a halide) must also be present on the ring, usually positioned ortho or para to the activating group. wikipedia.org
In the case of this compound, the nitro group at the C5 position would strongly activate the C4 and C6 positions for nucleophilic attack. If a leaving group, such as a chlorine or bromine atom, were present at either of these positions, it could potentially be displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiolates). The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov While no specific examples of SNAr reactions on this compound are documented, the principles of SNAr on nitronaphthalene systems suggest this reactivity is highly plausible. acs.org
Reactions at the Naphthyl Moiety
Beyond the direct influence of the nitro and sulfonamide groups, the naphthalene (B1677914) ring system itself can undergo certain reactions.
Electrophilic aromatic substitution (EAS) on the naphthyl core of this compound is expected to be extremely difficult. Both the nitro group and the benzenesulfonamido group are strongly deactivating and meta-directing (in a benzene (B151609) system). In naphthalene, they significantly reduce the electron density of the entire ring system, making it resistant to attack by electrophiles. Any potential substitution would require very harsh conditions and would likely occur on the unsubstituted ring, but would still be highly disfavored.
Other potential reactions could involve photochemical transformations. Studies on 1-nitronaphthalene (B515781) have shown that it can undergo photochemical reactions in aqueous solutions, leading to the formation of radical species upon irradiation. acs.orgrsc.org Such reactivity might be possible for this compound, potentially leading to degradation or the formation of more complex structures under UV light, although specific pathways for this substrate have not been elucidated.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of this compound, the naphthalene core is the primary site for such reactions. The regioselectivity and rate of these substitutions are significantly influenced by the existing substituents.
The naphthalene system is inherently more reactive towards electrophiles than benzene. libretexts.org Electrophilic attack on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is attributed to the greater stability of the carbocation intermediate (a naphthalenonium ion) formed during α-substitution, which can be stabilized by more resonance structures that retain a complete benzene ring. libretexts.orgucalgary.cayoutube.comyoutube.com
In this compound, the C1 position is occupied by the benzenesulfonamide group and the C5 position by the nitro group. The remaining unsubstituted α-positions are C4 and C8, while the unsubstituted β-positions are C2, C3, C6, and C7.
The two primary substituents on the naphthalene ring exert strong directing effects:
N-benzenesulfonamide group (-NHSO₂Ph): The nitrogen atom has a lone pair of electrons that can be donated to the aromatic ring, making it an activating group and an ortho, para-director. However, the strongly electron-withdrawing benzenesulfonyl group diminishes the activating effect compared to a simple amino group.
Nitro group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature, both through inductive and resonance effects. vaia.com It directs incoming electrophiles to the meta-position relative to itself.
Considering these effects, the probable sites for electrophilic attack on the naphthalene ring of this compound are:
Positions ortho and para to the -NHSO₂Ph group: The ortho-positions are C2 and C8, and the para-position is C4.
Positions meta to the -NO₂ group: The meta-positions are C3, C4, C6, and C7.
The overlapping directing effects suggest that the most favored positions for electrophilic substitution would be C2, C4, and C8 . The C4 position is particularly activated as it is para to the activating sulfonamide group and meta to the deactivating nitro group. The C2 and C8 positions are ortho to the activating group. However, steric hindrance from the bulky benzenesulfonamide group might reduce the reactivity of the C2 and C8 positions compared to C4.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would likely introduce a second nitro group at the C4 or C8 position. youtube.comrsc.org The sulfonation of naphthalene derivatives can be sensitive to reaction temperature, with the kinetic product forming at lower temperatures and the thermodynamic product at higher temperatures. libretexts.orgyoutube.comwordpress.com
Below is a table summarizing the predicted outcomes for major electrophilic aromatic substitution reactions on this compound.
| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃, H₂SO₄ | N-(4,5-dinitro-1-naphthyl)benzenesulfonamide and N-(5,8-dinitro-1-naphthyl)benzenesulfonamide | The nitronium ion (NO₂⁺) will preferentially attack the activated α-positions (C4 and C8) that are para and ortho to the activating -NHSO₂Ph group and meta to the deactivating -NO₂ group. ucalgary.cavaia.compearson.com |
| Bromination | Br₂, FeBr₃ | N-(4-bromo-5-nitro-1-naphthyl)benzenesulfonamide and N-(8-bromo-5-nitro-1-naphthyl)benzenesulfonamide | The electrophile Br⁺ will substitute at the most activated positions, C4 and C8. youtube.com |
| Sulfonation | Fuming H₂SO₄ | N-(5-nitro-4-sulfo-1-naphthyl)benzenesulfonamide | Under kinetic control (lower temperatures), substitution is expected at the most accessible activated position, C4. At higher temperatures, a different isomer might be favored due to thermodynamic control. libretexts.orgwordpress.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-[4-acyl-5-nitro-1-naphthyl]benzenesulfonamide | The acylium ion (RCO⁺) will add to the most activated position, C4. The reaction might be sluggish due to the deactivating effect of the nitro group. |
Further Functionalization and Derivatization
Beyond electrophilic substitution on the naphthalene ring, this compound can be modified at its functional groups.
Reactions of the Nitro Group:
The nitro group is a versatile functional group that can undergo several transformations. A primary reaction is its reduction to an amino group (-NH₂). This transformation is crucial as it provides a route to a new set of derivatives with different electronic properties. The resulting amino group is an activating, ortho, para-directing group, which can then be used for further functionalization, such as diazotization followed by Sandmeyer reactions.
| Reaction | Reagents | Product |
| Nitro Group Reduction | H₂, Pd/C or Sn, HCl | N-(5-amino-1-naphthyl)benzenesulfonamide |
Reactions of the Sulfonamide Moiety:
The sulfonamide group itself can be a site for chemical modification. The hydrogen on the sulfonamide nitrogen is acidic and can be removed by a base. wikipedia.org This allows for N-alkylation or N-arylation reactions.
Furthermore, the sulfonamide linkage can be cleaved under certain conditions, although it is generally stable. wikipedia.org More recently, photocatalytic methods have been developed for the late-stage functionalization of sulfonamides via sulfonyl radical intermediates, opening new avenues for derivatization. researchgate.net A photosensitized nickel catalysis approach has also been reported for the formation of C-N bonds between sulfonamides and aryl electrophiles. princeton.edu
Derivatization via the Benzenesulfonyl Group:
The phenyl ring of the benzenesulfonamide group is also susceptible to electrophilic aromatic substitution. Since the -SO₂NH-R group is deactivating and meta-directing, electrophiles will add to the meta-position of the benzene ring.
Investigation of Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in the literature. However, the principles can be inferred from studies on related compounds.
The rate of chemical reactions is described by a rate law, which relates the reaction rate to the concentration of reactants. purdue.edu For electrophilic aromatic substitution on this compound, the rate will be influenced by the electron density of the naphthalene ring. The presence of the deactivating nitro group is expected to slow down the reaction compared to unsubstituted naphthalene. vaia.com
Kinetic studies on the ozonation of naphthalene sulfonic acids have been performed, revealing second-order kinetic constants. rsc.org Adsorption kinetics of 1-nitronaphthalene have also been investigated, following second-order kinetics. researchgate.net While not directly substitution reactions, these studies highlight the methodologies that could be applied to understand the reaction rates of the title compound.
Thermodynamic control versus kinetic control is an important concept in the reactions of naphthalene derivatives. acs.org As mentioned, the sulfonation of naphthalene can yield different products depending on the reaction temperature. libretexts.orgwordpress.com
Kinetic Control (Lower Temperature): The product that is formed fastest predominates. For naphthalene, this is typically substitution at the α-position due to a lower activation energy. wordpress.com
Thermodynamic Control (Higher Temperature): The most stable product predominates. In some cases, the β-substituted product is thermodynamically more stable due to reduced steric interactions. wordpress.com
For this compound, it is plausible that similar thermodynamic and kinetic considerations would apply to reversible reactions like sulfonation. An experimental investigation would be required to determine the precise energy profiles and product distributions under different conditions.
Catalytic Applications of this compound or its Derivatives
While direct catalytic applications of this compound are not documented, its structural motifs—sulfonamide and naphthalene—are found in various catalytic systems.
Sulfonamides as Ligands in Metal Catalysis:
The sulfonamide group, particularly after deprotonation, can act as a ligand for transition metals. nih.govacs.orgacs.orgresearchgate.nettandfonline.comresearchgate.net The nitrogen and oxygen atoms of the sulfonamide can coordinate with metal centers, influencing the metal's electronic properties and catalytic activity. For example, dirhodium(II) complexes with sulfonamide ligands have shown high reactivity in cyclopropanation reactions, with the open coordination site on the metal being crucial for activity. acs.org Copper(II) complexes with N-sulfonamide ligands have also been synthesized and studied for various applications. nih.gov
Derivatives of this compound, particularly the amino derivative formed by reduction of the nitro group, could be used to create novel ligands for metal catalysts. The combination of the naphthalene backbone and the sulfonamide coordinating group could lead to catalysts with unique steric and electronic properties.
Naphthalene-Based Organocatalysts:
The rigid and planar structure of the naphthalene ring makes it a useful scaffold for designing organocatalysts. Chiral naphthalene-based compounds, such as those derived from BINOL (1,1'-bi-2-naphthol), are widely used in asymmetric synthesis. lookchem.com Recently, naphthalene derivatives have been synthesized via organocatalytic methods for applications as fluorescent probes. researchgate.net
A derivative of this compound could potentially be developed into an organocatalyst. For instance, the introduction of a basic or acidic functional group could allow it to catalyze reactions such as Michael additions or aldol (B89426) reactions. Cinchona alkaloid-derived sulfonamides have been successfully used as bifunctional organocatalysts in asymmetric sulfa-Michael reactions. pearson.com
Naphthalene-Based Polymers as Catalyst Supports:
Polymers derived from naphthalene, including those functionalized with nitro and sulfonic acid groups, have been used as supports for palladium catalysts in Suzuki cross-coupling reactions. mdpi.comnih.gov These polymer supports can enhance the stability and reusability of the catalyst. This compound could potentially be incorporated into such polymeric structures to create new catalyst support materials.
Design and Synthesis of Analogues and Derivatives of N 5 Nitro 1 Naphthyl Benzenesulfonamide
Systematic Structural Modifications at the Naphthyl Moiety
The naphthalene (B1677914) core of the molecule provides a broad canvas for structural modification. Introducing various substituents at different positions on the naphthyl rings can significantly alter the steric and electronic properties of the resulting analogues.
Research into related compounds, such as 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids, demonstrates that substitution on the naphthalene core is a viable strategy for improving properties. nih.gov In one study, introducing a 2-(4-fluorobenzyloxy) substituent onto the naphthalene scaffold led to a highly potent derivative. nih.gov This suggests that similar modifications to the N-(5-nitro-1-naphthyl)benzenesulfonamide framework could yield analogues with unique reactivity.
The synthesis of these analogues typically begins with a substituted 5-nitro-1-naphthylamine. Functionalization of the naphthalene ring can be achieved through various aromatic substitution reactions prior to the sulfonylation step. For instance, electrophilic aromatic substitution reactions on naphthalene precursors can introduce halogen, alkyl, or alkoxy groups at specific positions, which can then be carried through the synthetic sequence. A generalized approach involves the reaction of a functionalized 5-nitro-1-naphthylamine with benzenesulfonyl chloride.
Table 1: Examples of Proposed Naphthyl-Substituted Analogues This table is illustrative, based on established synthetic strategies for naphthalene functionalization.
| Substituent (R) on Naphthyl Ring | Proposed Starting Material | Potential Synthetic Route |
| 2-Bromo | 2-Bromo-5-nitro-1-naphthylamine | Sulfonylation with benzenesulfonyl chloride |
| 4-Methoxy | 4-Methoxy-5-nitro-1-naphthylamine | Sulfonylation with benzenesulfonyl chloride |
| 2,4-Dichloro | 2,4-Dichloro-5-nitro-1-naphthylamine | Sulfonylation with benzenesulfonyl chloride |
| 4-Methyl | 4-Methyl-5-nitro-1-naphthylamine | Sulfonylation with benzenesulfonyl chloride |
Variations in the Sulfonamide Substituent
Altering the benzenesulfonyl portion of the molecule is a primary strategy for creating a diverse range of derivatives. This is typically achieved by reacting 5-nitro-1-naphthylamine with a variety of substituted benzenesulfonyl chlorides. The electronic nature of the substituents on the benzene (B151609) ring—whether electron-donating or electron-withdrawing—can profoundly influence the chemical properties of the resulting sulfonamide.
Studies on other benzenesulfonamide (B165840) series have shown that substituents on the benzene ring play a critical role in their chemical behavior. nih.govnih.gov For example, the synthesis of benzenesulfonamide derivatives as anti-influenza agents involved preparing a range of analogues with different substitutions (e.g., 3-Cl, 3-CF₃) on the phenyl ring, which resulted in varied activities. nih.gov Similarly, reacting 5-nitro-1-naphthylamine with differently substituted benzenesulfonyl chlorides can generate a library of analogues. The general synthesis involves the condensation of the amine with the sulfonyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534). ekb.eg
Table 2: Synthesis of Analogues with Varied Sulfonamide Substituents This table presents examples based on common synthetic transformations.
| Substituent (R) on Benzenesulfonyl Chloride | Resulting Analogue Name | Typical Reaction Conditions |
| 4-Methyl | N-(5-nitro-1-naphthyl)-4-methylbenzenesulfonamide | 5-nitro-1-naphthylamine, 4-methylbenzenesulfonyl chloride, pyridine |
| 4-Chloro | 4-Chloro-N-(5-nitro-1-naphthyl)benzenesulfonamide | 5-nitro-1-naphthylamine, 4-chlorobenzenesulfonyl chloride, pyridine |
| 4-Nitro | N-(5-nitro-1-naphthyl)-4-nitrobenzenesulfonamide | 5-nitro-1-naphthylamine, 4-nitrobenzenesulfonyl chloride, pyridine |
| 4-Methoxy | 4-Methoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide | 5-nitro-1-naphthylamine, 4-methoxybenzenesulfonyl chloride, pyridine |
| Unsubstituted | This compound | 5-nitro-1-naphthylamine, benzenesulfonyl chloride, pyridine |
Alterations of the Nitro Group (e.g., replacement, position changes)
The nitro group is a key functional handle that can be modified to produce a variety of important derivatives. Its strong electron-withdrawing nature significantly influences the reactivity of the naphthalene ring.
Replacement of the Nitro Group: The most common alteration is the reduction of the nitro group to an amine, yielding N-(5-amino-1-naphthyl)benzenesulfonamide . This transformation opens up a vast array of subsequent derivatization reactions at the newly formed amino group. The reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with Pd/C or Raney nickel) or chemical reductants like iron in acidic media, tin(II) chloride, or sodium hydrosulfite. wikipedia.org
Recent advances have focused on one-pot methods for forming sulfonamides directly from nitroarenes. acs.orgorganic-chemistry.org For instance, an iron-catalyzed coupling of nitroarenes with sodium arylsulfinates using NaHSO₃ as a reductant provides a direct route to N-arylsulfonamides. acs.orgorganic-chemistry.org Another approach uses a copper-catalyzed redox coupling where the nitroarene serves as the nitrogen source and the sodium sulfinate acts as both a reactant and a reductant. nih.gov These methods provide an alternative pathway to synthesizing the core structure and its amino derivatives.
Investigation of Structure-Reactivity Relationships within Series of Analogues
Structure-Reactivity Relationship (SRR) studies are essential for understanding how specific structural modifications impact the chemical and physical properties of the analogues. By synthesizing series of derivatives with systematic changes, researchers can correlate structural features with observed reactivity.
For benzenesulfonamide-based compounds, key structural elements that influence reactivity include:
Substituents on the Aryl Sulfonyl Moiety: The electronic properties of substituents on the benzene ring (e.g., Hammett parameters) can be correlated with properties like the acidity of the sulfonamide N-H or the strength of intermolecular interactions. Research has shown that electron-donating groups on the aryl ring can lead to higher yields in certain coupling reactions compared to electron-withdrawing groups. mdpi.com
Substitution on the Naphthyl Core: The position and nature of substituents on the naphthalene ring affect its electron density and steric profile. Studies on related naphthalene derivatives have shown that the placement of substituents can dramatically alter binding affinities and reactivity. nih.gov
The Nitro Group: The presence and position of the nitro group significantly decrease the electron density of the aromatic system, affecting its susceptibility to certain reactions. researchgate.net Its replacement with an amino group, a strong electron-donating group, would fundamentally alter the reactivity of the entire molecule.
Crystal structure analysis of benzenesulfonamide-based inhibitors has revealed that specific residues in binding pockets dictate the positional binding and affinity, while tail groups modulate specificity, highlighting the importance of subtle structural changes. nih.gov
Application of Combinatorial Chemistry for Library Generation
Combinatorial chemistry provides powerful tools for the rapid synthesis of large, diverse libraries of compounds, which is ideal for exploring the chemical space around this compound. Solid-phase synthesis is a cornerstone of this approach.
Solid-Phase Synthesis Strategy: A general strategy for generating a library would involve immobilizing one of the core components onto a solid support (resin bead). For example, a resin-bound benzenesulfonyl chloride could be prepared. This activated resin could then be reacted with a diverse set of substituted 1-amino-5-nitronaphthalenes in separate reaction vessels (parallel synthesis). Alternatively, a "mix and split" strategy could be employed for even greater efficiency. combichemistry.comimperial.ac.uk
Mix and Split Synthesis Example:
Split: A batch of resin is split into multiple portions.
Couple (Step 1): Each portion is reacted with a different substituted 1-amino-5-nitronaphthalene (varying the substitution on the naphthyl ring).
Pool and Mix: All portions are recombined and mixed thoroughly.
Split Again: The mixed resin is split again into new portions.
Couple (Step 2): Each new portion is reacted with a different substituted benzenesulfonyl chloride (varying the substitution on the benzene ring).
Cleavage: The final compounds are cleaved from the resin support.
This method allows for the exponential generation of a vast number of unique compounds in a few synthetic steps. combichemistry.com Libraries of benzylamine-derived sulfonamides have been successfully constructed using solid-phase synthesis, yielding compounds in good purity and yield. nih.gov
Development of Flow Chemistry and Automated Synthesis Protocols for Derivatives
Modern synthetic chemistry increasingly relies on flow chemistry and automated platforms to enhance efficiency, safety, and scalability. These technologies are particularly well-suited for the synthesis of sulfonamide derivatives.
Flow Chemistry for Sulfonamide Synthesis: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, and allow for the safe handling of highly exothermic or hazardous reactions. Protocols for the flow synthesis of sulfonyl chlorides from thiols or disulfides have been developed, providing key intermediates for sulfonamide synthesis. rsc.orgresearchgate.net Furthermore, the entire process, from sulfonyl chloride formation to the final amination, can be integrated into a continuous sequence. A rapid and eco-friendly flow synthesis of a sulfonamide library has been demonstrated, showcasing the potential for waste minimization and easy scalability. acs.org
Automated Synthesis Platforms: Automated platforms can perform multi-step syntheses and purifications with minimal human intervention. A fully automated flow-through process for producing secondary sulfonamides has been developed, which uses a "catch and release" protocol to generate a 48-member library with high purity. nih.gov These automated systems can be programmed to handle arrays of reagents from stock solutions, perform the reactions in parallel reactor blocks, and conduct work-up procedures, significantly accelerating the design-make-test cycle. researchgate.net Such platforms are ideal for systematically exploring the structure-reactivity relationships of this compound analogues by rapidly producing series of related compounds for analysis.
Applications in Advanced Chemical Sciences Non Biological/non Clinical Focus
Utilization as Synthetic Building Blocks for Complex Organic Architectures
N-(5-nitro-1-naphthyl)benzenesulfonamide can be envisioned as a versatile synthetic intermediate for the construction of more complex organic molecules. The sulfonamide linkage is known for its stability and can be formed through well-established synthetic protocols, often involving the reaction of a sulfonyl chloride with an amine. wikipedia.org The presence of both an electron-withdrawing nitro group and a naphthalene (B1677914) ring system provides multiple avenues for further chemical transformations.
The nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions to build larger molecular frameworks. This amino group can be diazotized and converted into a range of other functional groups, further expanding its synthetic utility. The naphthalene ring itself can undergo electrophilic substitution reactions, although the substitution pattern will be influenced by the existing substituents.
The benzenesulfonamide (B165840) moiety can also be a site for chemical modification. The nitrogen atom of the sulfonamide can be alkylated or arylated under certain conditions. organic-chemistry.org Furthermore, the entire benzenesulfonyl group can sometimes act as a leaving group in specific chemical reactions, allowing for the introduction of other functionalities at the nitrogen atom.
The synthesis of N-arylsulfonamides is a significant area of research in organic synthesis due to their presence in many pharmaceutical and biologically active molecules. tandfonline.com Iron-catalyzed methods have been developed for the synthesis of N-arylsulfonamides directly from nitroarenes and sodium arylsulfinates, offering a practical and environmentally friendly approach. organic-chemistry.org
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Product Functional Group |
| Nitro Group (-NO₂) | Reduction | Amine (-NH₂) |
| Nitro Group (-NO₂) | Diazotization of the corresponding amine, followed by substitution | Halogen, Hydroxyl, Cyano, etc. |
| Naphthalene Ring | Electrophilic Aromatic Substitution | Halogenated, Nitrated, Sulfonated Naphthalene Core |
| Sulfonamide N-H | Alkylation/Arylation | N-substituted Sulfonamide |
Exploration in Materials Science
The combination of the fluorescent naphthalene core and the electron-withdrawing nitro group suggests that this compound could have interesting photophysical properties, making it a candidate for exploration in materials science.
While there is no specific data on the use of this compound in OLEDs, naphthalene derivatives are known to be used in the development of organic electronic materials due to their conjugated systems which contribute to desirable optical and electronic properties. nbinno.com The presence of the sulfonamide group might influence the charge transport properties of the molecule. Further research would be needed to determine its electroluminescent properties and its suitability as an emitter, host, or charge-transporting material in an OLED device.
N-arylaminonaphthalene sulfonate (NAS) derivatives are widely used as fluorescent probes. nih.govresearchgate.net They often exhibit low quantum yield in water but become highly fluorescent in nonpolar environments or when their molecular motion is restricted. nih.govresearchgate.net This property makes them sensitive indicators of changes in their microenvironment.
This compound shares some structural similarities with these probes. The naphthalene ring is a known fluorophore, and the nitro group can act as a fluorescence quencher. It is conceivable that this compound or its derivatives could be designed to function as fluorescent probes where a change in the analyte concentration could modulate the quenching effect of the nitro group, leading to a detectable change in fluorescence intensity. For instance, the reduction of the nitro group to an amine would likely lead to a significant increase in fluorescence, a mechanism that could be exploited for sensing reductive environments. Sulfonamide-containing naphthalimides have been synthesized and evaluated as potential fluorescent imaging probes. mdpi.comnih.gov
The sulfonamide group is known to participate in hydrogen bonding, a key interaction in the formation of supramolecular assemblies. nih.goviucr.org The flat, aromatic surface of the naphthalene ring can engage in π-π stacking interactions. The combination of these non-covalent interactions could potentially lead to the self-assembly of this compound into ordered structures like supramolecular gels or liquid crystals. The study of intermolecular interactions in sulfonamides is crucial for understanding their crystal packing and supramolecular structures. nih.gov
Role in Analytical Chemistry
Derivatization is a chemical modification process used in chromatography to improve the detectability and separation of analytes. sdiarticle4.com Reagents that introduce a chromophore or a fluorophore into the analyte molecule are particularly useful for UV-Vis or fluorescence detection in High-Performance Liquid Chromatography (HPLC).
Sulfonyl chlorides, such as dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride), are classic derivatizing agents for primary and secondary amines, phenols, and thiols. The resulting sulfonamide derivatives are often highly fluorescent and can be detected with high sensitivity. libretexts.org
Given its structure, this compound itself is not a derivatizing agent. However, the corresponding sulfonyl chloride, 5-nitro-1-naphthalenesulfonyl chloride, could potentially be used as a derivatization reagent. The resulting N-(5-nitro-1-naphthyl)sulfonamide derivatives would contain the nitronaphthalene chromophore, which would allow for their detection by UV-Vis spectrophotometry. The utility of such a reagent would depend on the molar absorptivity of the resulting derivatives and their chromatographic behavior.
Table 2: Comparison of Potential Derivatizing Agent with a Common Reagent
| Feature | 5-Nitro-1-naphthalenesulfonyl Chloride (Hypothetical) | Dansyl Chloride (Established) |
| Reactive Group | Sulfonyl chloride (-SO₂Cl) | Sulfonyl chloride (-SO₂Cl) |
| Target Analytes | Primary/secondary amines, phenols, thiols | Primary/secondary amines, phenols, thiols |
| Introduced Tag | 5-Nitronaphthyl | 1-Dimethylaminonaphthyl |
| Detection Method | UV-Vis | Fluorescence, UV-Vis |
| Potential Advantage | Strong UV absorbance due to nitro-aromatic system | High fluorescence quantum yield |
As a Fluorescent Probe for Non-Biological Systems
There is currently no specific data available in the scientific literature detailing the use of this compound as a fluorescent probe for non-biological systems. The photophysical properties, such as its excitation and emission spectra, quantum yield, and solvatochromic effects, have not been characterized.
Conceptually, the molecule possesses a nitronaphthalene moiety, a functional group that is known to influence the fluorescent properties of aromatic systems, often through mechanisms of photoinduced electron transfer (PET) which can lead to fluorescence quenching. In the design of fluorescent probes, a "fluorophore-receptor" model is often employed, where the nitronaphthalene group could potentially act as a recognition site or a modulator of fluorescence. For instance, the nitro group, being an electron-withdrawing group, can be sensitive to its chemical environment. Changes in the local environment, such as the presence of specific analytes or changes in solvent polarity, could theoretically modulate the fluorescence of the naphthalene core. However, without experimental data, this remains speculative.
Supramolecular Chemistry Applications
Direct research on the supramolecular chemistry of this compound is not present in the current body of scientific literature. The subsequent sections explore the theoretical potential for its involvement in this field based on its structural components.
Host-Guest Chemistry and Molecular Recognition
There are no published studies on the application of this compound in host-guest chemistry or molecular recognition.
From a structural standpoint, the benzenesulfonamide portion of the molecule contains N-H protons that could act as hydrogen bond donors, while the sulfonyl and nitro groups contain oxygen atoms that could serve as hydrogen bond acceptors. The aromatic naphthalene and benzene (B151609) rings offer possibilities for π-π stacking interactions. These features are fundamental to molecular recognition phenomena. For example, in hypothetical host-guest systems, the molecule could potentially interact with macrocyclic hosts, such as cyclodextrins or calixarenes, through a combination of hydrophobic and hydrogen bonding interactions. The nitroaromatic character might also allow for specific interactions with electron-rich host molecules. However, these are theoretical considerations, and no experimental evidence exists to support them.
Self-Assembly of this compound-based Systems
No research has been published on the self-assembly of systems based on this compound.
The potential for self-assembly is dictated by the presence of functional groups that can engage in non-covalent interactions. As mentioned, the molecule contains hydrogen bond donors and acceptors, as well as aromatic rings capable of π-π stacking. In principle, these interactions could drive the spontaneous organization of molecules into ordered supramolecular structures in solution or in the solid state. The directionality of the hydrogen bonds and the geometry of the π-stacking interactions would influence the dimensionality and morphology of any potential self-assembled structures. Without experimental investigation, the capacity for and nature of any such self-assembly remains unknown.
Potential in Agrochemical Research (e.g., as Scaffolds for Novel Herbicides, focus on chemical synthesis and structure, not efficacy/toxicity)
There is no information available in the scientific literature regarding the use of this compound as a scaffold for the synthesis of novel herbicides or other agrochemicals. The synthetic routes to this specific compound and its derivatives for agrochemical purposes have not been described.
In a broader context, the sulfonamide functional group is a well-established pharmacophore in various bioactive molecules, including some commercial herbicides. The general structure of a sulfonamide allows for diverse chemical modifications at the amine and the sulfonyl-bearing aryl group, providing a basis for creating libraries of compounds for screening. The nitronaphthalene portion of the molecule is a less common feature in agrochemical scaffolds. While certain nitroaromatic compounds have been investigated for biological activity, the specific combination present in this compound has not been explored in this context. Therefore, its potential as a scaffold in agrochemical research is purely hypothetical at this time.
Future Research Directions and Challenges
Advancements in Sustainable and Economical Synthesis of N-(5-nitro-1-naphthyl)benzenesulfonamide and its Analogues
The primary synthesis route for this compound involves the reaction of its precursor amines with benzenesulfonyl chloride. lookchem.comnih.gov The key starting material is 5-nitro-1-naphthylamine (also known as 5-nitronaphthalen-1-amine). lookchem.combiosynth.com This precursor can be synthesized from the reduction of 1,5-dinitronaphthalene (B40199). internationalscholarsjournals.com The subsequent step is the sulfonylation of the amine. A general method for this transformation involves reacting the naphthylamine with benzenesulfonyl chloride in a solvent like dichloromethane, often with a base such as triethylamine (B128534) to neutralize the HCl byproduct. nih.gov
| Precursor | CAS Number | Role in Synthesis |
| 5-Nitro-1-naphthylamine | 3272-91-1 | Provides the nitronaphthyl core |
| Benzenesulfonyl chloride | 98-09-9 | Provides the benzenesulfonyl group |
| 1,5-Dinitronaphthalene | 605-71-0 | Starting material for the amine precursor |
Future research is focused on rendering this synthesis more sustainable and economical. Conventional methods for synthesizing related sulfonamides can require harsh conditions or large amounts of reagents. researchgate.net A significant challenge is to develop protocols that are both high-yielding and environmentally benign. Key areas for advancement include:
Microwave-Assisted Synthesis: For related compounds like N-(2-nitrophenyl)benzenesulfonamides, microwave irradiation has been shown to dramatically reduce reaction times and improve yields, offering a more efficient alternative to traditional heating. researchgate.net Applying this technology to the synthesis of this compound could offer similar benefits.
Green Solvents and Catalysts: Research into replacing hazardous solvents and using catalytic amounts of less toxic bases is a priority. This aligns with the broader goals of green chemistry to minimize chemical waste and energy consumption.
Alternative Nitration and Reduction Methods: The synthesis of the 5-nitro-1-naphthylamine precursor itself offers opportunities for improvement. The use of inorganic nitrates on solid supports like silica (B1680970) gel presents a simple and environmentally cleaner method for aromatic nitration. researchgate.net Similarly, exploring catalytic reduction methods for converting 1,5-dinitronaphthalene could be more efficient than traditional stoichiometric reagents. internationalscholarsjournals.com
Deepening Theoretical Understanding of Electronic Properties and Reaction Pathways
The chemical behavior of this compound is governed by the interplay of its constituent parts. The naphthalene (B1677914) ring is an electron-rich aromatic system, while the nitro group (-NO2) is a strong electron-withdrawing group. This electronic push-pull is fundamental to its properties. Theoretical and computational chemistry offer powerful tools to deepen our understanding.
Future research directions include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the molecule's geometry, analyze its frontier molecular orbitals (HOMO and LUMO), and map its molecular electrostatic potential. lookchem.com Such studies, which have been applied to similar benzamide (B126) derivatives, can predict regions of electrophilicity and nucleophilicity, offering insights into reactivity. nih.gov
Reaction Pathway Modeling: The steric strain inherent in 1,8-disubstituted naphthalene derivatives is a known factor that can influence reactivity and lead to unusual reaction pathways. nih.gov Although the nitro group is at the 5-position, theoretical modeling can elucidate how substituents on the naphthalene ring affect the conformation and energy of the sulfonamide linkage, potentially revealing unique reactivity.
Metabolic and Degradation Pathway Analysis: The metabolism of related compounds like 2-nitronaphthalene (B181648) involves oxidation by cytochrome P450 enzymes to form various hydroxylated and epoxide derivatives. nih.gov Theoretical studies can help predict the likely sites of metabolic attack on this compound, which is crucial for understanding its potential biological activity and environmental fate. Studies on the photooxidation of naphthalene show the formation of nitronaphthols and dinitronaphthols, suggesting potential atmospheric reaction pathways. scispace.com
Expanding Utility in Novel Chemical Transformations and Methodologies
The unique electronic and steric properties of nitronaphthyl sulfonamides suggest their potential as versatile intermediates or reagents in organic synthesis.
Key areas for future exploration are:
Development of Novel Protecting Groups: A close analogue, 5-chloro-8-nitro-1-naphthoyl (NNap), has been developed as a selective protective group for amines. nih.gov The protection is robust, but the group can be cleaved under mild reducing conditions due to the steric strain between the substituents at the C1 and C8 positions. This suggests that the N-(5-nitro-1-naphthyl)sulfonyl group could be developed into a new class of protecting groups for amines or alcohols, with removal triggered by reduction of the nitro group.
Scaffolds for Cross-Coupling Reactions: Benzenesulfonamides are used in a variety of cross-coupling reactions to build more complex molecular architectures. nih.gov The this compound scaffold could be functionalized (e.g., by introducing a halogen onto either aromatic ring) to serve as a building block in palladium-catalyzed reactions, enabling the synthesis of a diverse library of derivatives.
Charge-Transfer Complex Reagents: A related compound, N-(2,4-dinitro-1-naphthyl)-p-toluenesulphonamide, has been investigated as a charge-transfer acceptor for the analysis of electron-rich pharmaceuticals. orgsyn.org The electron-deficient nature of the nitronaphthalene ring in this compound makes it a prime candidate for similar applications, potentially as a novel reagent in analytical or separation sciences.
Exploration of Emerging Applications in Advanced Chemical Technologies
The benzenesulfonamide (B165840) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The addition of the nitronaphthalene moiety opens the door to new biological activities.
Future research will likely focus on:
Antiviral and Anticancer Agents: Structural optimization of related benzenesulfonamide derivatives has led to the identification of potent inhibitors of the influenza virus hemagglutinin. nih.gov Furthermore, other sulfonamide analogues have been investigated as anticancer agents targeting specific cellular pathways. nih.gov The unique sterics and electronics of this compound make it and its derivatives interesting candidates for screening in these and other therapeutic areas.
Kinase Inhibitors: Benzenesulfonamide analogues have been identified as promising kinase inhibitors for the potential treatment of glioblastoma. biosynth.com The N-(5-nitro-1-naphthyl) moiety represents a novel substitution pattern that could be explored to modulate binding affinity and selectivity for various kinase targets.
Materials for Organic Electronics: Nitrated polycyclic aromatic hydrocarbons (NPAHs) are important constituents of atmospheric brown carbon and possess distinct optical properties due to the presence of nitro groups on the aromatic system. scispace.com This suggests that this compound could be investigated for applications in organic electronics, such as in sensors or as a component in organic light-emitting diodes (OLEDs), where its electronic properties can be tuned.
Integration with Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Studies
A thorough characterization is essential for understanding the structure and purity of this compound and for monitoring its formation. While standard spectroscopic data for the title compound is not widely published, data for its precursors and analogues provide a clear roadmap. nih.govspectrabase.com
Future work should involve:
Comprehensive Spectroscopic Characterization: A full analysis using modern techniques including 1D and 2D Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, and high-resolution mass spectrometry is a fundamental first step. The crystal structure of the non-nitrated analogue, N-(1-Naphthyl)benzenesulfonamide, has been determined by X-ray crystallography, revealing details about its bond angles and intermolecular interactions; a similar analysis of the title compound would be highly valuable. nih.gov
In-Situ Reaction Monitoring: To optimize synthesis, particularly for sustainable and automated processes, in-situ spectroscopic techniques are invaluable. lookchem.com Using probes like FT-IR or Raman spectrometers directly in the reaction vessel allows for real-time tracking of reactant consumption and product formation. This provides immediate kinetic data, helps identify reaction intermediates, and enables rapid optimization of parameters like temperature, catalyst loading, and reaction time.
Development of Automated Synthesis and Characterization Workflows for Derivatives
To fully explore the potential of the this compound scaffold, particularly for applications in medicinal chemistry and materials science, the ability to rapidly synthesize and test a library of derivatives is crucial.
Future challenges and opportunities include:
Continuous Flow Synthesis: Migrating synthetic procedures from traditional batch reactors to continuous flow systems offers significant advantages in terms of safety, scalability, and automation. A microwave-assisted synthesis of related sulfonamides has been successfully integrated into a flow reactor, dramatically reducing reaction times. researchgate.net Developing a similar automated workflow for producing derivatives of this compound would accelerate the discovery of new compounds with desirable properties.
High-Throughput Screening: Coupling automated synthesis with high-throughput characterization and screening platforms is the ultimate goal. This would involve creating arrays of different analogues in microplates, followed by automated purification and analysis (e.g., by LC-MS), and subsequent testing in biological or materials-based assays. This approach would systematically map the structure-activity relationship (SAR) for this class of compounds, efficiently identifying leads for further development.
Q & A
Q. Workflow :
Docking : Use Schrödinger Suite or GROMACS to model binding poses.
MD simulations (100 ns) : Assess stability of ligand-protein complexes (RMSD < 2.0 Å).
Free-energy calculations : MM-GBSA quantifies binding affinities.
Application : Simulations of this compound with COX-2 predicted strong hydrogen bonds with Arg120 and Tyr355, correlating with anti-inflammatory activity .
Case Study: How are benzenesulfonamides evaluated in cytotoxicity assays?
Q. Protocol :
- Cell lines : Use adherent (e.g., HeLa) and suspension (e.g., Jurkat) cultures.
- Assay : Sulforhodamine B (SRB) staining quantifies cell viability via protein content measurement.
- Data interpretation : IC values < 10 µM indicate high potency.
Example : N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide showed IC = 2.3 µM against breast cancer cells .
Advanced: What mechanistic insights explain the dual role of sulfonamides as enzyme inhibitors and activators?
- pH-dependent activity : Sulfonamides may act as competitive inhibitors at neutral pH but transition to non-competitive binding under acidic conditions (e.g., tumor microenvironments).
- Allosteric modulation : Certain derivatives induce conformational changes in enzymes, altering catalytic activity.
Validation : Use stopped-flow kinetics and site-directed mutagenesis to identify critical residues .
Methodological Pitfalls: How to address challenges in crystallizing nitro-substituted sulfonamides?
- Crystallization issues : Nitro groups reduce solubility in polar solvents.
- Solutions :
- Use mixed solvents (e.g., DMSO/water) for vapor diffusion.
- Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
